molecular formula C7H14N2O3 B2841824 N'-acetylhydrazinecarboxylic acid tert-butyl ester CAS No. 90271-04-8

N'-acetylhydrazinecarboxylic acid tert-butyl ester

Cat. No. B2841824
CAS RN: 90271-04-8
M. Wt: 174.2
InChI Key: PWKMRSZXDDOMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06083908

Procedure details

To a solution of tert-butyl carbazate (1.0 g, 7.6 mmol) and pyridine (3.1 ml) in methylene chloride (5 ml) was slowly added acetic acid anhydride (1.5 ml) and the mixture was stirred overnight. The mixture was added to methylene chloride (50 ml) and washed with water (2×10 ml) and brine (10 ml) and dried (MgSO4), filtered and concentrated in vacuo to give 0.95 g of N'-acetylhydrazinecarboxylic acid tert-butyl ester as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[NH:2][NH2:3].N1C=CC=CC=1.[C:16](OC(=O)C)(=[O:18])[CH3:17]>C(Cl)Cl>[C:6]([O:5][C:1]([NH:2][NH:3][C:16](=[O:18])[CH3:17])=[O:4])([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×10 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.